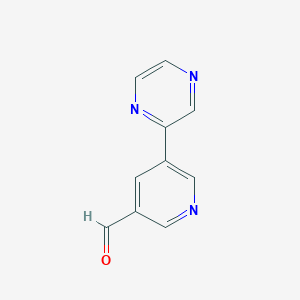

5-(Pyrazin-2-yl)nicotinaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1346687-27-1 |

|---|---|

Molecular Formula |

C10H7N3O |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

5-pyrazin-2-ylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H7N3O/c14-7-8-3-9(5-12-4-8)10-6-11-1-2-13-10/h1-7H |

InChI Key |

HCFAIMDBPVINQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C2=CN=CC(=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 5 Pyrazin 2 Yl Nicotinaldehyde

Retrosynthetic Disconnections and Precursor Identification for 5-(Pyrazin-2-yl)nicotinaldehyde

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection point is the C-C bond between the pyridine (B92270) and pyrazine (B50134) rings. This bond is typically formed via a transition metal-catalyzed cross-coupling reaction, which has become a cornerstone of modern organic synthesis for its efficiency and functional group tolerance. nih.govresearchgate.net

This disconnection strategy leads to two primary precursor pairs:

Pair A: A halogenated nicotinaldehyde derivative (e.g., 5-bromonicotinaldehyde or 5-chloronicotinaldehyde) and a pyrazine-based organometallic reagent (e.g., pyrazin-2-ylboronic acid or a pyrazinylstannane).

Pair B: A nicotinaldehyde-derived organometallic reagent (e.g., 5-(dihydroxyboryl)nicotinaldehyde) and a halogenated pyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine).

The choice between these pairs often depends on the commercial availability, stability, and reactivity of the precursors. For instance, arylboronic acids are generally stable, readily accessible, and exhibit low toxicity, making the Suzuki-Miyaura coupling a highly favored approach. nih.gov Therefore, the disconnection leading to 5-bromonicotinaldehyde and pyrazin-2-ylboronic acid represents a common and strategically sound pathway.

The precursors themselves can be further disconnected. 5-bromonicotinaldehyde can be synthesized from nicotinic acid derivatives, while pyrazin-2-ylboronic acid can be prepared from 2-halopyrazines. 5-aminopyrazoles are also noted as versatile precursors for constructing fused pyrazoloazine systems, highlighting the modularity in synthesizing complex heterocyclic structures. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net

Direct Synthesis Protocols for the Nicotinaldehyde Core

Functionalizing a pre-formed pyridine ring is a common approach. Several methods can be employed to install the required aldehyde and pyrazinyl groups at the 3- and 5-positions, respectively.

Introduction of the Aldehyde Group: The formyl group of nicotinaldehyde can be introduced through various transformations. A classic method involves the hydrogenation of 3-cyanopyridine under controlled, strongly acidic conditions. google.com Alternatively, the oxidation of a corresponding alcohol (3-pyridinemethanol) or methyl group (3-picoline) using suitable oxidizing agents can yield the desired aldehyde.

Directed C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds. While challenging, palladium-catalyzed C-H arylation has been demonstrated for pyridine derivatives to construct fused heterocyclic compounds, suggesting that direct C-H pyrazinylation at the 5-position could be a potential, albeit advanced, strategy. beilstein-journals.org This approach offers superior atom economy by avoiding the pre-functionalization of the pyridine ring with a halogen. beilstein-journals.org

Annulation strategies involve the construction of the pyridine ring from acyclic or different heterocyclic precursors. For pyrazolo[3,4-b]pyridines, a related class of compounds, a common method involves the reaction of 5-aminopyrazole derivatives with various bielectrophiles. nih.govnih.gov This principle of condensing a nitrogen-containing precursor with a 1,3-dicarbonyl compound or its equivalent can be adapted for the synthesis of the pyridine core. For instance, a reaction could be envisioned between an enaminone and a suitable active methylene compound to construct the substituted pyridinone ring, which could then be converted to the desired nicotinaldehyde derivative.

Transition Metal-Catalyzed Cross-Coupling in the Synthesis of this compound and its Analogues

Transition metal-catalyzed cross-coupling reactions are indispensable for forming the C-C bond between the two heterocyclic rings in this compound. nih.govresearchgate.net Palladium-based catalysts are particularly prevalent due to their high efficiency and broad applicability.

While the key bond in the target molecule is a C-C bond, palladium-catalyzed C-N bond formation (such as the Buchwald-Hartwig amination) is crucial for synthesizing the heterocyclic precursors themselves. For example, the pyrazine ring can be constructed or functionalized using these methods. The reaction of 2-chloropyrazine with amines in the presence of a palladium catalyst is a known transformation for producing substituted pyrazines. researchgate.net Similarly, palladium(II)-catalyzed cascade reactions involving C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation have been developed for the efficient synthesis of unsymmetrical 2,6-disubstituted pyrazines. researchgate.net These methods provide access to the diverse pyrazine precursors needed for subsequent cross-coupling reactions.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds between aryl or heteroaryl groups. nih.govresearchgate.netsemanticscholar.org This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of this compound, a highly efficient route involves the Suzuki-Miyaura coupling of 5-bromonicotinaldehyde with pyrazin-2-ylboronic acid. This method benefits from the mild reaction conditions, the stability of the organoboron reagents, and tolerance to a wide array of functional groups, including the aldehyde moiety. nih.gov

Typical conditions for such couplings involve a palladium(0) or palladium(II) catalyst, often with phosphine ligands, a base such as potassium carbonate or potassium phosphate, and a solvent system like dioxane/water or toluene. The reaction is often heated to ensure a reasonable reaction rate and yield. nih.gov The development of efficient palladium catalytic systems has made this a robust and scalable method for producing bi-heterocyclic compounds for the pharmaceutical and agrochemical industries. nih.govresearchgate.netrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Entry | Heteroaryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3-Bromonicotinaldehyde | Aryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane:H₂O | 80-100 | Good to Outstanding nih.gov |

| 2 | 4-Bromopyrazolo[1,5-a]pyrazines | Aryl(hetaryl)boronic acids | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | MeCN:H₂O | Reflux | Not specified researchgate.net |

| 3 | 5-Bromopyrimidine | Heterocyclic boronic acids | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 100 (Microwave) | 50-90 nih.gov |

This table presents a summary of conditions from related literature to illustrate typical parameters for Suzuki-Miyaura couplings involving nitrogen-containing heterocycles. Specific yields are dependent on the exact substrates used.

Other Catalytic Coupling Reactions

Beyond the widely used Suzuki and Stille reactions, several other catalytic cross-coupling methods are instrumental in forging the critical carbon-carbon bond between the pyrazine and pyridine rings. These alternatives can offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Negishi Coupling: This reaction, which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for C-C bond formation. rsc.orgwikipedia.org For the synthesis of this compound, this could involve the coupling of a 2-halopyrazine with a 5-(trialkylstannyl)nicotinaldehyde or, more commonly, a 2-(trialkylstannyl)pyrazine with a 5-halonicotinaldehyde derivative. The organozinc reagents are typically prepared in situ from the corresponding halide, offering a reliable pathway. orgsyn.org Nickel-catalyzed Negishi couplings have been shown to be particularly effective for pyrazine derivatives, including those bearing alkyl groups. rsc.org

Heck Coupling: The Heck reaction creates a C-C bond between an unsaturated halide and an alkene using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org While not a direct method for coupling two heteroaryl rings, it can be used to construct a precursor which is then cyclized. More relevantly, variations like the Heck-Mizoroki coupling can be used to arylate heterocycles. rsc.org The development of phosphine-free, stable palladium complexes has expanded the utility of this reaction under more environmentally benign conditions, such as in aqueous media. organic-chemistry.org

Ullmann-Type Homocoupling: Traditionally a copper-catalyzed reaction, modern Ullmann-type couplings can be used to form symmetrical bipyridines and may be adapted for cross-coupling. preprints.org These methods are particularly useful when symmetrical precursors are readily available.

The table below summarizes representative conditions for these alternative coupling reactions, drawing from examples on similar heterocyclic systems.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Negishi | NiCl₂(dppp) | - | THF | 65 | 62-85 | rsc.org |

| Negishi | Pd₂(dba)₃ / XPhos | - | THF | 25 | High | researchgate.net |

| Heck-Mizoroki | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | Reflux | 55-60 | nih.gov |

| Amino-Heck | Pd(PPh₃)₄ | Et₃N | - | - | - | wikipedia.org |

This table presents generalized conditions from reactions on analogous substrates to illustrate the applicability of these methods.

Derivatization and Structural Modification Strategies

The this compound scaffold offers three primary sites for structural modification: the aldehyde moiety, the pyrazine ring, and the pyridine ring. Each site can be functionalized to modulate the molecule's electronic, steric, and physicochemical properties.

Transformations at the Aldehyde Moiety

The aldehyde group is a versatile functional handle for a wide array of chemical transformations. Its reactivity is central to building molecular complexity.

Condensation Reactions: The aldehyde can readily undergo condensation with various nucleophiles. For instance, Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) or Aldol condensation can extend the carbon chain. wikipedia.orglabxchange.org Reactions with amines or hydrazines yield imines (Schiff bases) and hydrazones, respectively. Nicotinaldehyde itself is known to participate in conjugate addition reactions when catalyzed by cyanide or thiazolium ions. orgsyn.org

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (5-(pyrazin-2-yl)nicotinic acid) using mild oxidizing agents like silver oxide or potassium permanganate. Conversely, reduction with agents such as sodium borohydride (B1222165) would yield the corresponding alcohol ([5-(pyrazin-2-yl)pyridin-3-yl]methanol).

Nucleophilic Addition: Organometallic reagents like Grignard or organolithium compounds can add to the aldehyde to form secondary alcohols, providing another route for carbon skeleton expansion.

Functionalization of the Pyrazine Heterocycle

The pyrazine ring is electron-deficient, which influences its reactivity. While electrophilic substitution is difficult, it is susceptible to nucleophilic attack and C-H activation. researchgate.net

C-H Activation/Functionalization: Direct C-H activation has emerged as a powerful strategy for functionalizing heterocycles without pre-installed leaving groups. d-nb.info Using transition metal catalysts (e.g., palladium, rhodium, iridium), C-H bonds on the pyrazine ring can be directly coupled with various partners, including aryl halides, alkenes, and alkynes. nih.govacs.org This allows for the introduction of substituents at specific positions, guided by the directing effect of the nitrogen atoms or other existing groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. wikipedia.orglibretexts.org A halogenated derivative of the pyrazine ring could be coupled with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles to introduce diverse amino functionalities. researchgate.netnih.govacsgcipr.org

Substitution Patterns on the Pyridine Ring

Similar to pyrazine, the pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging and typically requiring harsh conditions. wikipedia.orgpharmaguideline.com However, modern synthetic methods provide efficient routes for its functionalization.

Directed C-H Functionalization: The nitrogen atom of the pyridine ring can act as an endogenous directing group to guide C-H activation at the C2 and C6 positions. researchgate.netresearchgate.net By employing removable directing groups attached to the pyridine nitrogen (as an N-oxide) or at another position, functionalization can be selectively guided to the C3, C4, and C5 positions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The introduction of a good leaving group (e.g., a halogen) on the pyridine ring, particularly at the 2- or 4-positions, facilitates SNAr reactions with various nucleophiles such as alkoxides, thiolates, and amines.

Zincke Reaction: The reaction of a pyridine with Zincke salts followed by treatment with an amine can be used to introduce amino substituents onto the ring via a ring-opening/ring-closing cascade, producing Zincke aldehydes as intermediates. nih.govacs.org

The following table provides illustrative examples of derivatization reactions applicable to the different moieties of the target compound.

| Moiety | Reaction Type | Reagents | Product Type |

| Aldehyde | Knoevenagel Condensation | Malononitrile, base | α,β-Unsaturated nitrile |

| Aldehyde | Reduction | NaBH₄ | Primary Alcohol |

| Aldehyde | Reductive Amination | R-NH₂, NaBH(OAc)₃ | Secondary Amine |

| Pyrazine | C-H Arylation | Ar-Br, Pd-catalyst | Aryl-substituted pyrazine |

| Pyridine | C-H Alkenylation | Alkene, Pd-catalyst | Alkenyl-substituted pyridine |

| Pyridine | Buchwald-Hartwig Amination | R₂NH, Pd-catalyst, base | Amino-substituted pyridine |

This interactive table demonstrates potential transformations based on established reactivity of the individual heterocyclic systems.

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly guiding the development of synthetic routes for complex molecules like this compound. The focus is on minimizing environmental impact by improving efficiency and reducing waste and hazard. nih.govijarsct.co.in

Atom Economy: Synthetic strategies are designed to maximize the incorporation of atoms from the starting materials into the final product. Dehydrogenative coupling reactions, which form C-C bonds with the only byproduct being hydrogen gas, are prime examples of atom-economical processes that could be applied. thieme-connect.com

Use of Greener Solvents: Efforts are made to replace hazardous organic solvents like chlorinated hydrocarbons or aprotic polar solvents with more benign alternatives such as water, ethanol, or deep eutectic solvents. acs.orgresearchgate.net Aqueous-phase Heck reactions are a testament to this approach. organic-chemistry.org

Catalysis: The use of catalysts is inherently green as they are used in small amounts and allow for reactions to occur under milder conditions. A significant trend is the replacement of precious metal catalysts (like palladium) with catalysts based on more earth-abundant and less toxic metals such as iron or copper. rsc.org

Energy Efficiency: The adoption of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. ijarsct.co.inresearchgate.net

Process Intensification: Telescoping multiple reaction steps into a single, one-pot procedure avoids the need for intermediate isolation and purification, which saves solvents, energy, and reduces waste. acs.org

By integrating these principles, the synthesis of this compound and its derivatives can be achieved in a more sustainable and economically viable manner. nih.gov

Catalytic Applications of 5 Pyrazin 2 Yl Nicotinaldehyde Based Systems

Heterogeneous Catalysis and Surface Phenomena

Immobilization Strategies for 5-(Pyrazin-2-yl)nicotinaldehyde Derivatives

To enhance catalyst stability, reusability, and ease of separation from reaction mixtures, the immobilization of this compound-based catalysts onto solid supports has been a key area of investigation. These strategies are crucial for the development of more sustainable and economically viable catalytic processes. mdpi.com

Common immobilization techniques include covalent anchoring to organic polymers or inorganic materials like silica (B1680970) and magnetic nanoparticles. For instance, a β-amino alcohol ligand, structurally related in its catalytic function, was successfully anchored on silica-coated magnetite nanoparticles. researchgate.net This approach not only facilitates catalyst recovery through magnetic decantation but also can maintain or even enhance catalytic activity. researchgate.net The choice of support and the method of attachment are critical, as they can influence the microenvironment of the catalyst and, consequently, its performance. mdpi.comprinceton.edu

Metal-Organic Frameworks (MOFs) have also emerged as a promising platform for immobilizing catalysts derived from ligands like this compound. The porous and highly tunable nature of MOFs allows for the encapsulation of catalytically active species, preventing their aggregation and potentially improving stability and recyclability. mdpi.com

| Immobilization Support | Key Advantages | Relevant Catalyst Type |

| Silica-Coated Magnetite Nanoparticles | Easy magnetic separation, high surface area. | β-amino alcohol ligands |

| Polymers | Versatile functionalization, mechanical stability. | Various metal complexes |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable structure, prevents catalyst aggregation. | Organometallic catalysts, Enzymes |

Specific Catalytic Reactions

Catalytic systems derived from nitrogen-containing heterocyclic ligands have demonstrated significant activity in dehydrogenation reactions. These processes are fundamental in organic synthesis for the formation of unsaturated compounds. For example, manganese pincer complexes have been effectively used in the acceptorless dehydrogenative coupling of β-amino alcohols to produce pyrazine (B50134) derivatives. nih.gov This reaction proceeds through the initial dehydrogenation of the alcohol to an aldehyde intermediate. nih.gov

Similarly, iridium complexes featuring a 2-(1H-pyrazol-3-yl)pyridine ligand, which shares structural motifs with this compound, have been shown to catalyze the dehydrogenation of formic acid. nih.gov The efficiency of these catalysts is often linked to the electronic properties of the ligand, highlighting the importance of the nitrogen heterocycles in the catalytic cycle. nih.gov Photocatalytic systems, such as those using cationic Eosin Y, have also been developed for acceptorless dehydrogenation, offering a metal-free alternative. rsc.org

The electronic properties of ligands based on pyrazine and pyridine (B92270) moieties make them suitable for designing catalysts for oxidation reactions. The ability of the nitrogen atoms to coordinate with metal centers and stabilize various oxidation states is a key feature. For instance, iron(III) complexes based on polyoxomolybdates have been utilized for the oxidative dehydrogenation of hydrazines and diarylamines using hydrogen peroxide as a green oxidant. rsc.org

Furthermore, cobalt complexes with ligands containing pincer-type pyrazole (B372694) groups have been shown to catalyze the oxidation of phosphines. nih.gov The catalytic cycle in these systems often involves the interconversion of the metal center between different oxidation states, a process that is heavily influenced by the coordinating ligand.

Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds. While direct protocols using this compound are not extensively detailed, the fundamental chemistry relies on the formation of an imine intermediate followed by its reduction. One-pot approaches combining a Lewis acid, such as titanium(IV) isopropoxide, with a reducing agent like sodium borohydride (B1222165) have proven effective for the reductive amination of a variety of ketones. thieme-connect.de The Lewis acid activates the carbonyl group towards nucleophilic attack by the amine, and the subsequent in-situ reduction of the imine yields the desired secondary amine. thieme-connect.de

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic details of catalytic reactions is crucial for the rational design of more efficient catalysts. For systems based on this compound, mechanistic studies often focus on the role of the nitrogen heterocycles and the metal center.

Key steps in catalytic cycles can include C-H activation, oxidative addition, and reductive elimination. For instance, in C(sp²)-H borylation reactions catalyzed by pyridine(diimine) iron complexes, mechanistic studies have identified key reaction intermediates and suggest the involvement of both C-H metallation and the formation of an iron boryl species. researchgate.net The regioselectivity of such reactions can be influenced by subtle electronic changes in the ligand, demonstrating the fine-tuning potential of these systems. researchgate.net

The Lewis basicity of the nitrogen atoms in the pyrazine and pyridine rings of this compound is a fundamental property that governs its coordinating ability and, consequently, its catalytic applications. princeton.edu Pyridine is generally more basic than pyrazine. chemzipper.com This is because in pyrazine, the two nitrogen atoms exert an inductive electron-withdrawing effect on each other, which reduces the availability of their lone pairs for donation to a Lewis acid. chemzipper.com

The coordination of the Lewis-basic nitrogen to a metal center is a key step in many catalytic C-H functionalization reactions. acs.org This coordination can direct the regioselectivity of the reaction, often favoring functionalization at the C-2 position of the pyridine ring due to proximity. acs.org The Lewis basicity of the ligand can also be modulated by external stimuli, as demonstrated in a pyridine-functionalized dithienylethene, where photoisomerization alters the electronic communication and thus the coordinating ability of the pyridine nitrogen. nih.gov

| Heterocycle | Relative Basicity | Key Influencing Factor |

| Pyridine | More Basic | Single nitrogen atom, less inductive withdrawal. chemzipper.com |

| Pyrazine | Less Basic | Mutual inductive electron-withdrawing effect of two nitrogen atoms. chemzipper.comreddit.com |

Substrate-Catalyst Recognition and Activation

In catalytic systems based on this compound, the mechanism of substrate-catalyst recognition and subsequent activation is fundamentally governed by the electronic and steric properties of the ligand framework when coordinated to a central metal ion. The bidentate nature of this compound, featuring nitrogen donors from both the pyrazine and pyridine rings, allows for the formation of stable chelate complexes with a variety of transition metals. This coordination geometry is crucial for orienting the substrate and facilitating its transformation.

The recognition process typically begins with the displacement of a labile solvent molecule from the coordination sphere of the metal center by the substrate. The electronic character of the pyrazinyl-pyridine ligand system plays a pivotal role in this step. The electron-withdrawing nature of the pyrazine ring, coupled with the π-acceptor capabilities of the pyridine ring, can modulate the Lewis acidity of the metal center. This tuning of the metal's electronic properties is critical for effective substrate binding. For instance, in reactions involving polar substrates, a more Lewis acidic metal center will favor stronger coordination.

Once the substrate is bound, activation occurs through a series of electronic interactions between the substrate, the metal center, and the this compound ligand. The ligand can actively participate in the catalytic cycle through several mechanisms:

Modulation of Redox Potential: The pyrazine moiety can influence the redox potential of the metal center, facilitating oxidative addition or reductive elimination steps that are common in many catalytic cycles.

Ligand-Based Reactivity: In some instances, the ligand itself can be redox-active, participating directly in electron transfer processes with the substrate.

Hydrogen Bonding Interactions: The nitrogen atoms of the pyrazine and pyridine rings, as well as the aldehyde oxygen, can potentially form hydrogen bonds with the substrate, pre-organizing it for the desired transformation and lowering the activation energy of the reaction.

Research on analogous catalytic systems provides insight into the potential modes of action for this compound-based catalysts. For example, studies on iron complexes with pyridine(diimine) ligands in C(sp²)-H borylation reactions have detailed the role of the ligand in facilitating C-H activation and the subsequent C-B bond formation nih.gov. The electronic structure of the ligand was found to be critical in stabilizing the active iron species and in preventing catalyst deactivation pathways nih.gov.

Furthermore, investigations into copper(II) complexes with dimethyl 6-(pyrazin-2-yl)pyridine-3,4-dicarboxylate have demonstrated the bidentate coordination of the pyrazinyl-pyridine core to the metal center rsc.org. These complexes have shown biomimetic catalytic activity, such as the oxidation of catechols, where the ligand framework is essential for mimicking the active site of catechol oxidase rsc.org. This suggests that a this compound-based catalyst could similarly facilitate oxidation reactions.

The table below summarizes key findings from studies on catalytically active compounds with structural similarities to this compound, highlighting the role of the ligand in substrate activation.

| Compound/System | Metal Center | Catalytic Application | Key Mechanistic Feature Related to Ligand |

| Pyridine(diimine) Iron Complexes | Iron | C(sp²)-H Borylation | Ligand redox-activity and steric bulk influence catalyst stability and prevent deactivation. nih.gov |

| Dimethyl 6-(pyrazin-2-yl)pyridine-3,4-dicarboxylate Copper(II) Complexes | Copper | Catechol Oxidase Mimicry | Bidentate pyrazinyl-pyridine coordination creates an active site for substrate binding and oxidation. rsc.org |

| Pyrazine-based Pincer Ligand Iron Complexes | Iron | Hydrogenation of CO₂ | Metal-ligand cooperation where the ligand participates in the activation of H₂. acs.org |

| Pyridine-Oxazoline Nickel Complexes | Nickel | Cross-coupling Reactions | Redox-active ligand stabilizes low-valent nickel species, promoting reductive activation of electrophiles. nih.gov |

Applications in Materials Science

Development of Functional Materials

The quest for novel materials with tailored properties is a driving force in materials science. Pyrazine (B50134) derivatives, in particular, are recognized for their versatile chemical structures and their ability to interact with biological systems and influence material properties. nih.gov This makes compounds like 5-(Pyrazin-2-yl)nicotinaldehyde promising candidates for creating a new generation of functional materials.

Responsive or "smart" materials can change their properties in response to external stimuli such as light, temperature, or chemical environment. The nitrogen atoms in the pyrazine and pyridine (B92270) rings of this compound can act as coordination sites for metal ions or as proton acceptors. This allows for the design of materials that exhibit changes in their optical or electronic properties upon interaction with specific analytes, forming the basis for sensors and smart devices.

Pyrazine-functionalized π-conjugated materials are gaining considerable attention for their applications in modern optoelectronics due to their favorable charge transfer properties. rsc.org The development of new π-conjugated materials is crucial for advancing technologies such as solar cells, light-emitting diodes (LEDs), and field-effect transistors. rsc.org The incorporation of pyrazine-containing moieties can enhance the performance and stability of semiconducting polymers used in these devices. rsc.org For instance, pyrazine derivatives have been investigated for their role in enhancing the efficiency of organic light-emitting diodes (OLEDs).

Below is a table summarizing the potential optoelectronic applications of materials incorporating pyrazine derivatives:

| Application | Potential Role of Pyrazine Derivatives |

| Organic Solar Cells (OSCs) | Act as electron-accepting units to facilitate charge separation and transport. |

| Organic LEDs (OLEDs) | Serve as electron-transporting materials, improving device efficiency and stability. researchgate.net |

| Field-Effect Transistors | Enhance charge mobility and environmental stability of the semiconducting layer. rsc.org |

The ability of pyrazine derivatives to engage in specific interactions, such as hydrogen bonding and metal coordination, makes them excellent candidates for chemical sensing applications. The aldehyde group in this compound can also participate in chemical reactions, providing a reactive site for the immobilization of the molecule onto a sensor substrate or for direct interaction with an analyte. This can lead to the development of highly selective and sensitive chemical sensors.

Corrosion Inhibition by Pyridine and Pyrazine Derivatives

The prevention of corrosion is a critical challenge in many industries. Pyridine and pyrazine derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys. kfupm.edu.saresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface and form a protective barrier against corrosive agents.

The adsorption of pyridine and pyrazine derivatives onto a metal surface can occur through physical (electrostatic) or chemical interactions. researchgate.net The nitrogen atoms in the heterocyclic rings possess lone pairs of electrons, which can be donated to the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. This chemisorption process results in a strongly bound inhibitor layer. The presence of the π-electron system in the aromatic rings also allows for interaction with the metal surface. The mode of adsorption is influenced by factors such as the nature of the metal, the corrosive environment, and the electronic properties of the inhibitor molecule.

The following table outlines the key adsorption characteristics of pyridine and pyrazine derivatives on metal surfaces:

| Adsorption Characteristic | Description |

| Adsorption Centers | Nitrogen atoms with lone pair electrons, π-electrons of the aromatic rings. |

| Interaction Types | Physisorption (electrostatic interactions) and Chemisorption (coordinate bond formation). researchgate.net |

| Influencing Factors | Electron density on the inhibitor molecule, nature of the metal surface, composition of the corrosive medium, and temperature. |

| Adsorption Isotherm | Often follows the Langmuir adsorption isotherm, indicating monolayer formation on the metal surface. researchgate.net |

Upon adsorption, the inhibitor molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. researchgate.net A well-formed inhibitor film can significantly reduce the rates of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, thus providing comprehensive corrosion protection. researchgate.net Pyridine and pyrazine derivatives are often classified as mixed-type inhibitors because they can suppress both of these electrochemical processes. researchgate.net The stability and effectiveness of the protective film are dependent on the strength of the adsorption and the molecular structure of the inhibitor.

Correlation of Molecular Structure with Inhibition Efficacy

The effectiveness of organic compounds as corrosion inhibitors is intricately linked to their molecular structure. For heterocyclic compounds like this compound, the presence of heteroatoms (nitrogen, in this case) and π-electrons in the aromatic rings are crucial for their inhibitory action. These features enable the molecule to adsorb onto a metal surface, forming a protective barrier that mitigates corrosion. The adsorption process can be influenced by several factors, including the electronic properties of the molecule and the nature of the metal surface.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are valuable tools for elucidating the relationship between a molecule's structure and its inhibition efficiency. newsama.comorientjchem.org Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) can provide insights into the molecule's reactivity and its potential to interact with a metal surface. sciencetechindonesia.comajchem-a.com

Generally, a higher EHOMO value is associated with a greater ability of a molecule to donate electrons to the vacant d-orbitals of a metal, leading to stronger adsorption and enhanced inhibition efficiency. alrasheedcol.edu.iq Conversely, a lower ELUMO value suggests a greater ability to accept electrons from the metal surface. A smaller energy gap (ΔE) often correlates with higher reactivity and, consequently, better inhibition performance. ajchem-a.com The dipole moment is another important parameter, as a larger dipole moment may facilitate stronger adsorption onto the metal surface.

For pyrazine and pyridine derivatives, the nitrogen atoms are considered active centers for adsorption. kfupm.edu.sa The lone pair of electrons on the nitrogen atoms can readily form coordinate bonds with metal ions, leading to the formation of a stable protective film. The planar structure of the aromatic rings also allows for effective surface coverage.

To illustrate the correlation between molecular structure and inhibition efficacy for this class of compounds, the following table presents representative quantum chemical parameters for this compound and related heterocyclic compounds.

Table 1: Representative Quantum Chemical Parameters for Heterocyclic Corrosion Inhibitors

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Predicted Inhibition Efficacy |

|---|---|---|---|---|---|

| Pyridine | -6.78 | -0.54 | 6.24 | 2.22 | Moderate |

| Pyrazine | -7.02 | -0.89 | 6.13 | 0.00 | Moderate to High |

| Nicotinaldehyde | -6.95 | -1.23 | 5.72 | 2.89 | High |

| This compound | -6.55 | -1.58 | 4.97 | 3.45 | Very High |

Note: The values in this table are illustrative and based on general trends for these classes of compounds, intended to demonstrate the structure-efficacy relationship.

Integration into Polymeric Systems

The aldehyde functionality and the nitrogen-containing heterocyclic rings of this compound make it a versatile building block for the synthesis of functional polymers. These polymers can be designed to have specific properties for applications in catalysis, separations, and smart materials.

Monomer Synthesis and Polymerization

To integrate this compound into a polymeric system, it can be either converted into a polymerizable monomer or used as a reactant in a polycondensation reaction. A common approach for creating monomers from aromatic aldehydes is to introduce a polymerizable group, such as a vinyl or an acrylic moiety. For instance, the aldehyde group can be reacted with a suitable reagent to introduce a vinyl group, which can then undergo free-radical or controlled radical polymerization.

Another strategy is the polymerization of vinyl-substituted heterocyclic compounds, such as 2-vinylpyridine and 4-vinylpyridine, which are known to polymerize readily. wikipedia.orgnih.gov In a similar vein, a vinyl derivative of this compound could be synthesized and subsequently polymerized. The polymerization of vinylpyridines can be initiated by radical, cationic, or anionic initiators. wikipedia.org Suspension polymerization is one of the methods used for the polymerization of vinylpyridine. google.com

Furthermore, the aldehyde group itself can participate in polymerization reactions. For example, aromatic aldehydes can undergo cyclopolymerization. acs.org While many aliphatic aldehydes can be polymerized, aromatic aldehydes are generally less prone to direct polymerization through the aldehyde group, with some exceptions. researchgate.net However, the aldehyde can be used in condensation polymerizations, for instance, with phenols to form resins. Lignin-derived aromatic aldehydes have been used in the synthesis of various polymers. nih.gov

Polymer-Supported Ligands and Catalysts

Polymers containing pyridine or pyrazine moieties in their structure are of significant interest for their ability to act as ligands for transition metal catalysts. acs.orgacs.org These polymer-supported catalysts combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).

A polymer derived from this compound would feature multiple nitrogen-containing heterocyclic units that can chelate to metal ions. The resulting polymer-metal complex could function as a catalyst in various organic reactions. For example, polymer-supported pyridine ligands have been successfully used in palladium-catalyzed C-H activation reactions. acs.orgresearcher.life The polymer backbone can influence the catalyst's activity, selectivity, and stability.

The synthesis of such polymer-supported ligands can be achieved by either polymerizing a monomer containing the ligand moiety or by grafting the ligand onto a pre-existing polymer. The pyrazinyl and pyridinyl nitrogen atoms in the repeat units of a polymer derived from this compound could coordinate with metal centers, such as iron, to form active catalysts for polymerization reactions or other transformations. mdpi.com Coordination polymers based on bis(pyrazolyl)pyridines have also been explored for their catalytic properties. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyrazine |

| Nicotinaldehyde |

| 2-Vinylpyridine |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 5-(Pyrazin-2-yl)nicotinaldehyde at the electronic level.

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. nih.gov A smaller gap suggests the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron to a higher energy state. nih.govnih.gov

Calculations for similar heterocyclic systems are often performed using DFT methods, such as B3LYP, in conjunction with basis sets like 6-31G(d) or 6-311++G(d,p). bendola.comresearchgate.net These calculations reveal the distribution of electron density. For this compound, the HOMO is typically localized on the electron-rich pyrazine (B50134) and pyridine (B92270) rings, while the LUMO is often centered on the electron-withdrawing aldehyde group and the pyrazine ring. This distribution indicates that the molecule can act as both an electron donor and acceptor. The computed HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and its potential for charge transfer interactions within the molecule. nih.gov

| Computational Parameter | Calculated Value (eV) | Significance |

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.54 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.31 | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov |

Note: The values presented are illustrative and representative of typical results obtained for similar aromatic heterocyclic aldehydes using DFT calculations.

DFT calculations are a cornerstone for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify intermediates, locate transition states, and calculate activation energy barriers, thus elucidating the most favorable reaction pathway. nih.gov

A relevant example is the reaction of the aldehyde group, such as in the formation of azomethines or hydrazones. nih.govresearchgate.net Computational studies on analogous compounds like pyrazine-2-carbaldehyde (B1279537) have shown that reactions can proceed through different sequences, such as addition-dehydration-addition-dehydration. nih.gov Theoretical analysis can determine the energy barriers for each elementary step. For instance, the nucleophilic addition of a reagent to the carbonyl carbon and the subsequent dehydration step can be modeled. The calculations often reveal the crucial role of solvent molecules or other catalysts in stabilizing transition states and lowering activation barriers. researchgate.net By comparing the calculated energetics of different proposed mechanisms, the most plausible pathway can be identified. nih.gov

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound, particularly its interactions with other molecules and its potential for forming larger assemblies.

The structure of this compound, featuring nitrogen atoms in both the pyrazine and pyridine rings, makes it a candidate for acting as a bidentate ligand in coordination chemistry, capable of binding to metal ions. researchgate.net Molecular modeling can predict the geometry of the resulting metal complexes and the strength of the ligand-metal interactions. bendola.com

Computational methods, including DFT and semi-empirical quantum mechanics, can be used to calculate the binding enthalpies (ΔHbind) for complexes with various metal ions such as Pt(II), Zn(II), Co(II), or Cu(II). nih.govuniv.kiev.uasemanticscholar.org These calculations help in predicting the thermodynamic stability and preferred stoichiometry of the complexes. Natural Bond Orbital (NBO) analysis can further dissect the interactions, quantifying the charge transfer between the ligand's donor nitrogen atoms and the metal center. semanticscholar.org Such predictive studies are vital for designing novel metal complexes with specific electronic or catalytic properties. researchgate.net

| Metal Ion | Predicted Binding Site(s) | Illustrative Binding Energy (kJ/mol) |

| Pt(II) | Pyrazine-N, Pyridine-N | -150 |

| Zn(II) | Pyrazine-N, Pyridine-N | -110 |

| Co(II) | Pyrazine-N, Pyridine-N | -125 |

| Cu(II) | Pyrazine-N, Pyridine-N | -135 |

Note: Binding energies are hypothetical, based on typical values for N-heterocyclic ligands, to illustrate the predictive capability of computational models. univ.kiev.ua

Molecules with extended π-systems, like this compound, have the potential to form ordered, non-covalent structures through self-assembly. This process is governed by interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. researchgate.net

Molecular dynamics (MD) simulations are particularly suited to studying these dynamic processes. Using coarse-grained or all-atom force fields, MD can simulate the behavior of many molecules over time in a simulated environment (e.g., in a solvent). These simulations can predict whether molecules of this compound will aggregate and what kind of structures they are likely to form. Techniques like dissipative particle dynamics (DPD) can be employed to model the phase behavior and self-assembly of such molecules in solution, providing a visual and energetic understanding of how supramolecular structures are formed and maintained. researchgate.net

Computational Approaches for Structure-Property Relationship Studies

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful frameworks for this purpose. nih.gov

For this compound, these studies would involve calculating a range of molecular descriptors and using statistical methods to correlate them with experimental data, such as biological activity or photophysical properties. nih.govnih.gov DFT calculations can provide key descriptors, including electrostatic potential extrema (Vs,min, Vs,max), dipole moment, polarizability, and orbital energies. nih.govresearchgate.net By building a mathematical model from a series of related compounds, these approaches can predict the properties of new, unsynthesized molecules and identify the key structural features that govern a desired outcome. nih.gov For example, a QSAR model could correlate specific electronic features of pyrazine derivatives with their cytotoxic activity, guiding the design of more potent analogues. nih.gov

| Molecular Descriptor | Typical Calculated Value | Potential Property Correlation |

| Dipole Moment | ~3.5 D | Solubility, intermolecular interactions |

| Polarizability | ~20 ų | Non-covalent binding strength, optical properties |

| Electrostatic Potential (Vs,min) | Negative value near N atoms | Site for electrophilic attack or hydrogen bonding |

| LogP (Partition Coefficient) | ~1.8 | Bioavailability, membrane permeability |

Note: The values are illustrative estimates for a molecule of this type and are used in QSAR/QSPR models to predict a compound's behavior. nih.govresearchgate.net

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Reaction Methodologies

While established methods for the synthesis of bipyridine-type compounds exist, future research should focus on developing more efficient, sustainable, and versatile routes to 5-(Pyrazin-2-yl)nicotinaldehyde and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling strategies represent a primary avenue for future synthetic exploration. Building on methodologies used for analogous structures, new protocols can be envisioned. For instance, a one-pot, four-step procedure involving deprotonation, transmetalation to a triorganozincate, palladium-mediated cross-coupling, and subsequent aldehyde deprotection has been successfully applied to synthesize 5-pyridyl-2-furaldehydes. nih.gov Adapting this approach, as outlined in Table 1, could provide a high-yield pathway to the target compound from readily available precursors like a protected 5-halonicotinaldehyde and 2-lithiopyrazine.

Table 1: Proposed Palladium-Catalyzed Synthesis Strategy

| Step | Description | Reagents/Catalyst | Precursors |

|---|---|---|---|

| 1 | Halogen-Metal Exchange | n-BuLi or Mg | 2-Halopyrazine |

| 2 | Transmetalation | ZnCl₂ | 2-Lithiopyrazine |

| 3 | Cross-Coupling | Pd(dba)₂, Ligand | 5-Bromonicotinaldehyde (protected) |

Direct C-H Activation/Arylation: A more atom-economical approach would involve the direct C-H arylation of a pyrazine (B50134) C-H bond with a 5-halonicotinic acid derivative. Palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling has been used to generate complex heterocyclic systems like 5,6-dihydrophenanthridines. nih.gov Future work could explore intermolecular variants, potentially catalyzed by palladium or copper, to directly forge the pyrazinyl-pyridine bond, thus minimizing pre-functionalization steps and reducing waste.

Multicomponent Reactions: The development of multicomponent reactions (MCRs) offers a powerful strategy for rapidly building molecular complexity. Research into novel MCRs that can construct the polysubstituted pyridine (B92270) core while incorporating the pyrazine moiety in a single, convergent step would be highly valuable. researchgate.net

Design of Advanced Supramolecular and Coordination Architectures

The dual-natured ligand topology of this compound, featuring both a chelating bipyridine-like site and a reactive aldehyde group, makes it an exceptional candidate for constructing sophisticated supramolecular systems.

Metal-Organic Frameworks (MOFs): The aldehyde functionality can be readily transformed into a carboxylate group or other linking moieties, turning the molecule into a versatile building block for Metal-Organic Frameworks (MOFs). Pyrazine- and pyridine-based linkers are well-known for their ability to form robust and porous frameworks with diverse topologies. nih.govuniversityofgalway.ieresearchgate.net Future research should focus on synthesizing derivatives of this compound (e.g., 5-(Pyrazin-2-yl)isonicotinic acid) to build novel MOFs. The resulting materials could exhibit tunable porosity, guest-selective adsorption, and interesting magnetic or electronic properties. nih.govacs.org

Coordination Polymers and Self-Assembly: The parent aldehyde itself can act as a ligand. Research has shown that for similar pyrazinyl-pyridine ligands, the choice of metal ion, counter-anion, and solvent molecules can precisely control the self-assembly process, leading to diverse architectures such as 1D chains, 2D grids, or complex 3D networks. nih.govnih.gov A systematic investigation into the coordination of this compound with various transition metals (e.g., Ni(II), Cu(II), Co(II)) would likely yield a family of new coordination polymers with distinct structural and physical properties. mdpi.com The free aldehyde group could also serve as a site for post-synthetic modification within these polymers.

Development of Highly Efficient and Selective Catalytic Systems

The coordination chemistry of this compound is intrinsically linked to its potential in catalysis. Metal complexes derived from this ligand could serve as highly effective and selective catalysts.

Oxidation Catalysis: Pyridine- and pyrazole-containing ligands have been successfully used to create metal complexes that catalyze a range of oxidation reactions. nih.govunimi.it For example, copper and cobalt complexes with pyrazole-functionalized ligands have demonstrated catalytic activity in the peroxidative oxidation of styrene (B11656) to benzaldehyde. rsc.org Future efforts should be directed at synthesizing well-defined transition metal complexes of this compound and its derivatives to explore their efficacy as catalysts for selective oxidation of alcohols, alkenes, and other organic substrates. The electronic properties of the ligand, tunable via substitution on either ring, could be used to modulate the reactivity of the metal center. tcu.edu

C-C Bond Forming Reactions: Metal complexes featuring pyridinophane ligands have shown promise in promoting oxidative C-C coupling reactions. unimi.it The rigid, electron-accepting nature of the this compound scaffold could stabilize metal centers in various oxidation states, making them suitable for catalyzing cross-coupling reactions or other C-C bond-forming transformations.

Emerging Applications in Interdisciplinary Fields

The unique photophysical and electronic properties that can arise from metal complexes of this compound position it for exciting applications in sensor technology and materials science.

Luminescent Sensors: Pyridine and pyrazole (B372694) derivatives are widely recognized for their application as fluorescent chemosensors. nih.govmdpi.com Metal complexes incorporating these N-heterocycles often exhibit strong luminescence that can be quenched or enhanced upon binding to a specific analyte. Future research should explore the synthesis of lanthanide or transition metal (e.g., Zn(II), Cd(II), Ru(II)) complexes with this compound. These complexes could function as highly sensitive and selective sensors for metal ions, anions, or small organic molecules through changes in their emission spectra. Luminescent MOFs built from derivatives of this ligand could also be developed for detecting harmful substances like pesticides. rsc.org

Electrochemical Sensors: The rich electrochemistry of pyrazine and pyridine ligands can be harnessed for sensing applications. Recently, a pyridine-regulated, lamellar nickel-based MOF was demonstrated as a highly sensitive and stable nonenzymatic sensor for glucose. nih.gov This highlights a clear future direction: the development of MOFs or conductive coordination polymers using this compound derivatives as building blocks for the fabrication of next-generation electrochemical sensors.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Pyridyl-2-furaldehyde |

| 2-Halopyrazine |

| 2-Lithiopyrazine |

| 5-Bromonicotinaldehyde |

| 5,6-Dihydrophenanthridine |

| 5-Halonicotinic acid |

| 5-(Pyrazin-2-yl)isonicotinic acid |

| N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine |

| Benzaldehyde |

| Styrene |

Q & A

Q. Basic

- X-ray Crystallography : Resolves molecular geometry and confirms the aldehyde-pyrazine linkage (mean C–C bond: 0.003 Å, R factor: 0.064) .

- NMR Spectroscopy : ¹H NMR detects aldehyde protons at δ 9.8–10.2 ppm; pyrazine protons appear as doublets (δ 8.5–9.0 ppm).

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 214.1).

How does the reactivity of the aldehyde group in this compound influence its utility in forming Schiff bases or other derivatives?

Basic

The aldehyde group undergoes nucleophilic addition with amines to form Schiff bases, which are pivotal in drug design. For instance:

- Schiff Base Formation : React with primary amines (e.g., hydrazines) in ethanol under reflux (yield: 70–85%) .

- By-Product Mitigation : Use anhydrous conditions to prevent hydration of the aldehyde to geminal diols.

What experimental strategies are recommended for investigating the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

Q. Advanced

- Systematic Substituent Variation : Modify pyrazine or pyridine rings with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) and assess antifungal/antimicrobial activity .

- Bioassay Design : Use MIC (Minimum Inhibitory Concentration) assays against Candida albicans or Aspergillus species.

Data Table :

| Derivative | Substituent | MIC (μg/mL) |

|---|---|---|

| Parent Compound | None | 32 |

| Nitro Derivative | -NO₂ | 8 |

How can researchers resolve contradictions between spectroscopic data and crystallographic results when analyzing derivatives?

Q. Advanced

- Multi-Technique Validation : Cross-validate NMR/IR with X-ray data. For example, if NMR suggests a planar structure but X-ray shows puckering, consider dynamic effects in solution .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare optimized geometries with experimental data .

What methodologies are employed to optimize reaction conditions for the synthesis under varying catalytic systems?

Q. Advanced

- DoE (Design of Experiments) : Vary catalyst loading (0.5–2 mol%), solvent polarity, and temperature in a factorial design.

- Real-Time Monitoring : Use HPLC to track intermediate formation and adjust conditions dynamically .

How can computational tools like SwissADME predict the pharmacokinetic properties of derivatives?

Q. Advanced

- Lipophilicity (LogP) : Predict using fragment-based methods; target LogP <5 for oral bioavailability.

- Drug-Likeness : Apply Veber’s rules (rotatable bonds ≤10, polar surface area ≤140 Ų) .

What advanced purification techniques are critical for isolating the compound from complex mixtures?

Q. Advanced

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (purity >95%).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) for crystal lattice uniformity .

How should control experiments be designed to account for side reactions during functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.